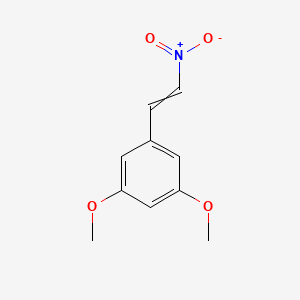

1,3-Dimethoxy-5-(2-nitroethenyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H11NO4 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

1,3-dimethoxy-5-(2-nitroethenyl)benzene |

InChI |

InChI=1S/C10H11NO4/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h3-7H,1-2H3 |

InChI Key |

LIROLLNTVLAPGP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C=C[N+](=O)[O-])OC |

Origin of Product |

United States |

Foundational & Exploratory

3,5-Dimethoxy-β-Nitrostyrene: Structural Profiling, Synthesis, and Pharmacological Applications

Executive Summary

In the landscape of organic synthesis and drug development, substituted β-nitrostyrenes serve as highly versatile synthetic intermediates. 3,5-Dimethoxy-β-nitrostyrene (3,5-DMN) is a critical building block frequently utilized in the preparation of phenethylamines, indole derivatives, and novel antimicrobial agents. This technical guide provides an in-depth analysis of the structural and physicochemical properties of 3,5-DMN, details a self-validating mechanistic protocol for its synthesis via the Henry (nitroaldol) reaction, and outlines its downstream pharmacological applications.

Designed for research scientists and chemical engineers, this whitepaper emphasizes the causality behind experimental parameters to ensure high-yield, stereoselective synthesis.

Structural & Physicochemical Profiling

The molecular architecture of 3,5-DMN consists of a benzene ring substituted with two electron-donating methoxy (-OCH₃) groups at the meta positions (C3 and C5) and an electron-withdrawing β-nitrostyrene moiety. This specific "push-pull" electronic configuration significantly influences the molecule's reactivity, making the alkene highly susceptible to nucleophilic attack (Michael addition) and the nitro group an excellent target for reduction .

Quantitative Data Summary

The following table consolidates the core physicochemical properties of 3,5-DMN, essential for reaction stoichiometry and analytical validation .

| Property | Value |

| Chemical Name | 3,5-Dimethoxy-β-nitrostyrene |

| IUPAC Name | 1,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene |

| CAS Number | 56723-84-3 |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.20 g/mol |

| Monoisotopic Mass | 209.0688 Da |

| Stereochemistry | Predominantly (E)-isomer (trans) |

| Physical Appearance | Yellow crystalline solid |

Mechanistic Synthesis Pathway: The Henry Reaction

The standard synthetic route to 3,5-DMN is a Knoevenagel-type condensation, specifically the Henry (nitroaldol) reaction , between 3,5-dimethoxybenzaldehyde and nitromethane.

The reaction is driven by base catalysis. The catalyst deprotonates the slightly acidic α-protons of nitromethane (pKa ≈ 17) to generate a resonance-stabilized nitronate anion. This nucleophile attacks the electrophilic carbonyl carbon of the benzaldehyde, forming a β-nitro alcohol intermediate. Under reflux conditions, this intermediate undergoes spontaneous dehydration. The thermodynamic sink of the reaction strongly favors the formation of the (E)-alkene due to the severe steric hindrance that would occur between the bulky 3,5-dimethoxyphenyl ring and the nitro group in the (Z)-configuration.

Workflow of 3,5-DMN synthesis via Henry reaction and downstream reduction.

Experimental Protocol: Synthesis and Isolation

This self-validating protocol utilizes ammonium acetate in glacial acetic acid, a method renowned for consistently yielding the thermodynamically stable (E)-isomer with high purity .

Reagents Required:

-

3,5-Dimethoxybenzaldehyde: 10.0 g (60.2 mmol, 1.0 eq)

-

Nitromethane: 16.2 mL (300 mmol, ~5.0 eq)

-

Ammonium Acetate (Anhydrous): 2.3 g (30.0 mmol, 0.5 eq)

-

Glacial Acetic Acid: 25 mL (Solvent)

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 3,5-dimethoxybenzaldehyde in glacial acetic acid.

-

Causality: Acetic acid acts as a polar protic solvent that readily dissolves the lipophilic aldehyde while stabilizing the charged transition states during the condensation.

-

-

Catalyst & Reactant Addition: Add the nitromethane, followed by the anhydrous ammonium acetate.

-

Causality: Ammonium acetate functions as a bifunctional catalyst. The acetate anion acts as a base to deprotonate nitromethane, while the ammonium cation activates the carbonyl oxygen via hydrogen bonding, accelerating the nucleophilic attack. Using excess nitromethane drives the equilibrium forward.

-

-

Reflux & Dehydration: Heat the mixture to a gentle reflux (approx. 100–110 °C) under a nitrogen atmosphere for 2 to 4 hours.

-

Causality: The elevated thermal energy is required to overcome the activation barrier for the elimination of water (dehydration) from the intermediate β-nitro alcohol. The extended reflux ensures complete conversion to the (E)-alkene.

-

-

Quenching & Precipitation: Remove the heat source and allow the flask to cool to room temperature. Slowly pour the reaction mixture into 150 mL of vigorously stirred crushed ice and water.

-

Causality: The sudden drop in temperature combined with the introduction of a highly polar, non-solvent (water) drastically reduces the solubility of the lipophilic nitrostyrene, inducing rapid and near-quantitative crystallization.

-

-

Isolation & Purification: Collect the crude yellow precipitate via vacuum filtration (Buchner funnel). Wash the filter cake thoroughly with cold distilled water to remove residual acetic acid and water-soluble ammonium salts. Recrystallize the crude product from hot methanol or isopropanol.

-

Causality: Recrystallization exploits the differential solubility of the target compound versus impurities (e.g., unreacted aldehyde or polymerized byproducts) at varying temperatures, yielding high-purity crystalline needles.

-

Validation Checkpoint (Self-Validating System)

To confirm the success of the synthesis, observe the physical state and conduct a melting point (M.P.) analysis. The formation of bright yellow, needle-like crystals is the first visual indicator of success. A sharp melting point indicates high purity. For absolute structural validation, ¹H NMR spectroscopy must be employed; the presence of two distinct doublets in the 7.5–8.0 ppm range with a large coupling constant (J ≈ 13.5–14.0 Hz) definitively confirms the (E)-alkene geometry.

Pharmacological & Synthetic Applications

3,5-DMN is rarely an end-product; it is a highly active intermediate. Its primary application in drug development is its reduction to 3,5-dimethoxyphenethylamine .

Reduction to Phenethylamines

The conjugated system of the β-nitrostyrene can be fully reduced (both the alkene double bond and the nitro group) to yield a primary amine. This is typically achieved using strong hydride donors such as Lithium Aluminum Hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) or diethyl ether, under reflux conditions .

-

Mechanism: The hydride sequentially attacks the electron-deficient β-carbon (reducing the alkene) and the nitrogen atom (reducing the nitro group to an amine).

-

Pharmacological Relevance: Phenethylamines derived from 3,5-DMN are structural analogs to endogenous neurotransmitters (like dopamine) and are heavily utilized in the synthesis of CNS-active compounds, receptor agonists, and psychedelic research models (e.g., mescaline analogs). Furthermore, derivatives synthesized from 3,5-DMN have been screened for potent anti-HIV, anti-fungal, and anti-bacterial activities, demonstrating the compound's broad utility in medicinal chemistry.

References

-

PubChemLite - 3,5-dimethoxy-beta-nitrostyrene (C10H11NO4) Source: PubChem / National Center for Biotechnology Information URL:[Link]

-

Synthesis of 3,5-Dimethoxy-beta-Nitrostyrene Source: PrepChem URL:[Link]

-

Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL:[Link]

A Comparative Analysis of 3,5- and 2,5-Dimethoxynitrostyrene Isomers: A Technical Guide for Drug Development Professionals

Abstract

Dimethoxynitrostyrene isomers serve as critical precursors in the synthesis of a wide array of pharmacologically active compounds, most notably phenethylamines. The seemingly subtle variation in the positioning of the two methoxy groups on the aromatic ring—at the 3,5- versus the 2,5-positions—imparts distinct electronic and steric characteristics to the molecules. These differences profoundly influence their synthesis, reactivity, and the biological profiles of their derivatives. This in-depth technical guide provides a comprehensive comparison of 3,5-dimethoxy-β-nitrostyrene and 2,5-dimethoxy-β-nitrostyrene, offering researchers, scientists, and drug development professionals the foundational knowledge to strategically select the appropriate isomer for their synthetic and therapeutic objectives.

Introduction: The Significance of Dimethoxynitrostyrenes in Medicinal Chemistry

β-Nitrostyrenes are versatile chemical intermediates characterized by a nitro group conjugated with a carbon-carbon double bond attached to an aromatic ring. This arrangement renders the molecule susceptible to a variety of chemical transformations, making it a valuable building block in organic synthesis. The electron-withdrawing nature of the nitro group activates the double bond for nucleophilic addition, while the nitro group itself can be readily reduced to an amine. This latter transformation is of particular importance in medicinal chemistry, as it provides a direct route to phenethylamines, a structural motif present in numerous neurotransmitters, hormones, and psychoactive drugs.[1][2]

The introduction of methoxy substituents onto the phenyl ring further modulates the electronic properties and, consequently, the reactivity and biological activity of the resulting nitrostyrene and its downstream derivatives. This guide focuses on two common isomers: 3,5-dimethoxy-β-nitrostyrene and 2,5-dimethoxy-β-nitrostyrene, providing a detailed examination of their differential characteristics.

Synthesis of Dimethoxynitrostyrene Isomers: The Henry-Knoevenagel Condensation

The most prevalent and efficient method for the synthesis of β-nitrostyrenes is the Henry-Knoevenagel condensation reaction.[3][4] This reaction involves the condensation of an aromatic aldehyde with a nitroalkane, typically nitromethane, in the presence of a basic catalyst.[5][6] The reaction proceeds through a nitroaldol addition followed by dehydration to yield the β-nitrostyrene.[7]

General Reaction Mechanism

The mechanism of the Henry-Knoevenagel condensation involves the deprotonation of nitromethane by a base to form a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the benzaldehyde derivative. The resulting nitroaldol intermediate subsequently undergoes base-catalyzed dehydration to yield the final β-nitrostyrene product.

Caption: General mechanism of the Henry-Knoevenagel condensation for the synthesis of β-nitrostyrenes.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethoxy-β-nitrostyrene [8]

-

Materials: 3,5-dimethoxybenzaldehyde (0.208 mol), nitromethane (0.208 mol), methanol (40 mL), sodium hydroxide (0.211 mol), water (30 mL), concentrated hydrochloric acid (40 mL).

-

Procedure:

-

Dissolve 3,5-dimethoxybenzaldehyde and nitromethane in methanol and cool to 0°C under a nitrogen atmosphere.

-

Prepare a cold solution of sodium hydroxide in water.

-

Add the cold sodium hydroxide solution dropwise to the methanol solution while maintaining the temperature at 0°C.

-

Continue stirring at 0°C for 15 minutes after the addition is complete.

-

Dilute the reaction mixture with ice-water.

-

Slowly add the diluted mixture to a solution of concentrated hydrochloric acid in water.

-

Collect the precipitated product by filtration.

-

Recrystallize the crude product from methanol to obtain pure 3,5-dimethoxy-β-nitrostyrene.

-

Protocol 2: Synthesis of 2,5-Dimethoxy-β-nitrostyrene [9]

-

Materials: 2,5-dimethoxybenzaldehyde, nitromethane, catalyst (e.g., ammonium acetate or ethylenediaminediacetate).

-

Procedure:

-

Condense 2,5-dimethoxybenzaldehyde with nitromethane in the presence of a suitable catalyst.

-

The reaction conditions (solvent, temperature, and reaction time) may vary depending on the chosen catalyst.

-

Upon completion of the reaction, the product can be isolated and purified by standard techniques such as recrystallization.

-

Comparative Analysis of Physicochemical Properties

The isomeric placement of the methoxy groups leads to distinct physical and spectroscopic properties.

| Property | 3,5-Dimethoxynitrostyrene | 2,5-Dimethoxynitrostyrene |

| Molecular Formula | C₁₀H₁₁NO₄ | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.20 g/mol | 209.20 g/mol |

| Appearance | Yellowish solid | Yellow to orange crystalline solid[10] |

| Melting Point | Not specified in readily available literature | ~95–98°C[10] |

| Solubility | Soluble in organic solvents like methanol[8] | Soluble in polar organic solvents like ethanol and acetone[10] |

Spectroscopic Data Comparison

The substitution pattern on the aromatic ring significantly influences the ¹H and ¹³C NMR spectra.

| Spectroscopic Feature | 3,5-Dimethoxynitrostyrene (Predicted) | 2,5-Dimethoxynitrostyrene (Reported) |

| ¹H NMR (Aromatic Protons) | Due to symmetry, two signals are expected: one for the proton at C2 and C6, and another for the proton at C4. | Multiple distinct signals for the three aromatic protons are expected due to the lack of symmetry. |

| ¹³C NMR (Aromatic Carbons) | Four signals are expected for the aromatic carbons due to symmetry. | Six distinct signals are expected for the aromatic carbons. |

The differences in the NMR spectra arise from the different chemical environments of the protons and carbons in the two isomers.[11][12][13] In the 3,5-isomer, the two methoxy groups are meta to each other, resulting in a higher degree of symmetry compared to the 2,5-isomer where the methoxy groups are ortho and para to the point of attachment of the nitrostyrene moiety.

Differential Reactivity: Electronic and Steric Effects

The position of the electron-donating methoxy groups on the benzene ring dictates the electronic density at various positions, thereby influencing the reactivity of the precursor benzaldehyde and the resulting nitrostyrene.[14]

-

3,5-Dimethoxy Substituents: The two methoxy groups at the meta positions exert their electron-donating inductive effects. However, their resonance effects do not directly conjugate with the aldehyde group or the nitrostyrene moiety. This results in a moderate increase in electron density on the aromatic ring.

-

2,5-Dimethoxy Substituents: The methoxy group at the 2-position (ortho) can sterically hinder the approach of nucleophiles to the adjacent aldehyde group. Both the 2- and 5- (para) methoxy groups exert strong electron-donating resonance effects, significantly increasing the electron density of the aromatic ring and influencing the reactivity of the nitrostyrene double bond.[15]

Impact on Synthesis:

The enhanced electrophilicity of the carbonyl carbon in 3,5-dimethoxybenzaldehyde, due to the less direct electron-donating effect of the meta-methoxy groups, may lead to a faster rate in the Henry-Knoevenagel condensation compared to 2,5-dimethoxybenzaldehyde, where the ortho- and para-methoxy groups deactivate the carbonyl group towards nucleophilic attack.[16]

Impact on Subsequent Reactions:

The electron-rich nature of the 2,5-dimethoxynitrostyrene double bond, due to the strong resonance donation from the methoxy groups, can influence its reactivity in subsequent reactions such as Michael additions and cycloadditions.

Applications in Drug Development: Precursors to Phenethylamines

A primary application of dimethoxynitrostyrenes in drug development is their use as immediate precursors to substituted phenethylamines.[1] This is achieved through the reduction of both the nitro group and the carbon-carbon double bond.

Reduction of Dimethoxynitrostyrenes

Various reducing agents can be employed for this transformation, including lithium aluminum hydride (LiAlH₄), catalytic hydrogenation, and sodium borohydride in the presence of a catalyst like copper(II) chloride.[1][2][9][14][17]

Caption: General workflow for the reduction of dimethoxynitrostyrenes to their corresponding phenethylamines.

Protocol 3: Reduction of 2,5-Dimethoxynitrostyrene via Catalytic Hydrogenation [17]

-

Materials: 2,5-dimethoxy-β-nitrostyrene (5g), glacial acetic acid (125 ml), concentrated sulfuric acid (19g), palladinized barium sulfate (5g), hydrogen gas, 5N sodium hydroxide, methanol, ether, potassium hydroxide.

-

Procedure:

-

Dissolve 2,5-dimethoxy-β-nitrostyrene in a mixture of glacial acetic acid and concentrated sulfuric acid.

-

Add the palladinized barium sulfate catalyst.

-

Pass hydrogen gas through the mixture at room temperature and a pressure of 2-3 atm with continuous shaking.

-

After hydrogen uptake ceases, continue shaking for an additional 30 minutes.

-

Neutralize the sulfuric acid with 5N sodium hydroxide.

-

Add methanol to precipitate sodium sulfate and filter.

-

Evaporate the filtrate in vacuo.

-

Make the residue strongly alkaline and extract with ether.

-

Dry the ether extract over potassium hydroxide, remove the solvent, and distill the residue to obtain 2,5-dimethoxyphenethylamine.

-

Pharmacological Significance of the Resulting Phenethylamines

The resulting 3,5- and 2,5-dimethoxyphenethylamines are valuable intermediates for the synthesis of a wide range of biologically active molecules.

-

3,5-Dimethoxyphenethylamine: This compound and its derivatives are structurally related to mescaline and have been investigated for their potential psychoactive properties.[18] They also serve as building blocks for the synthesis of allosteric modulators of cannabinoid receptors and compounds with antimicrobial activity.

-

2,5-Dimethoxyphenethylamine: This isomer is a well-known precursor to the "2C" family of psychedelic phenethylamines, such as 2C-B and 2C-I, which are potent serotonin 5-HT₂A receptor agonists.[9]

Conclusion

The choice between 3,5-dimethoxy- and 2,5-dimethoxy-β-nitrostyrene as a synthetic precursor is a critical decision in drug design and development. The 3,5-isomer, with its meta-substituted methoxy groups, offers a different electronic and steric profile compared to the ortho-para substituted 2,5-isomer. These differences manifest in their synthesis, reactivity, and ultimately, the pharmacological properties of their derivatives. A thorough understanding of these nuances, as outlined in this guide, empowers researchers to make informed decisions, leading to more efficient synthetic routes and the targeted design of novel therapeutic agents.

References

-

Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). (2024, February 7). MDPI. [Link]

-

Synthesis of 3,5-Dimethoxy-beta-Nitrostyrene. PrepChem.com. [Link]

-

2C-H by Catalytic Hydrogenation of 2,5-Dimethoxynitrostyrene. Rhodium.ws. [Link]

-

2C-B Synthesis from 2,5-Dimethoxybenzaldehyde. Scribd. [Link]

-

Synthesis of 3,4,5-Trimethoxy-beta-nitrostyrene and 3,4,5-Trimethoxyphenyl-2-nitroethane. Erowid. [Link]

-

Scope of Nitrostyrenes in Chemistry and Biology and the Advancement of Their Reactions. (2026, January 10). MDPI. [Link]

-

Nitrostyrene. Organic Syntheses Procedure. [Link]

-

Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. (2025, January 7). PMC. [Link]

-

BSc Chemistry. IGNOU. [Link]

-

Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. PMC. [Link]

-

Spectroscopy of Aromatic Compounds. Fiveable. [Link]

-

Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. (2025, January 7). ResearchGate. [Link]

-

One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. [Link]

-

15.7: Spectroscopy of Aromatic Compounds. (2024, September 26). Chemistry LibreTexts. [Link]

-

Aromatics. Organic Chemistry at CU Boulder. [Link]

-

Knoevenagel condensation. Wikipedia. [Link]

-

The Importance and Applications of Knoevenagel Reaction (Brief Review). Journal of Drug Delivery and Therapeutics. [Link]

-

3,4-Dimethoxy-β-nitrostyrene. NIST WebBook. [Link]

-

Figure S7: 1 H NMR spectra of β-nitrostyrene (1a) in CDCl3 using Bruker.... ResearchGate. [Link]

-

Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

-

15.7 Spectroscopy of Aromatic Compounds. OpenStax. [Link]

-

2,5-DIMETHOXY-BETA-NITROSTYRENE. SYNTHETIKA. [Link]

-

15.7: Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. [Link]

-

2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. Safrole.com. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. Knoevenagel Condensation Reaction [sigmaaldrich.cn]

- 6. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]

- 7. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 8. prepchem.com [prepchem.com]

- 9. mdpi.com [mdpi.com]

- 10. 3,4-DIMETHOXY-B-NITROSTYRENE(4230-93-7) 1H NMR spectrum [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. scribd.com [scribd.com]

- 15. bloomtechz.com [bloomtechz.com]

- 16. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. 2C-H by Catalytic Hydrogenation of 2,5-Dimethoxynitrostyrene- [www.rhodium.ws] [chemistry.mdma.ch]

- 18. 3,4-Dimethoxy-beta-nitrostyrene | C10H11NO4 | CID 222093 - PubChem [pubchem.ncbi.nlm.nih.gov]

3,5-Dimethoxy-beta-nitrostyrene: A Strategic Precursor for Phenethylamine Synthesis

Executive Summary

In the landscape of synthetic organic chemistry and drug development, substituted phenethylamines represent a highly privileged scaffold. They form the structural backbone of numerous neurotransmitters, psychoactive compounds, and pharmaceutical agents. Among these, 3,5-dimethoxyphenethylamine (3,5-DMPEA) and its derivatives are critical building blocks for synthesizing isotopically labeled internal standards for mass spectrometry, allosteric modulators of the cannabinoid CB1 receptor, and complex mescaline analogs[1].

The most efficient and scalable synthetic route to these phenethylamines relies on the intermediate 3,5-dimethoxy-beta-nitrostyrene (3,5-DMBNS) [2]. This whitepaper provides an in-depth, mechanistically grounded guide to the synthesis of 3,5-DMBNS via the Henry reaction, followed by its targeted reduction to 3,5-DMPEA using modern, field-proven methodologies.

Mechanistic Pathway: The Henry Reaction (Nitroaldol Condensation)

The synthesis of 3,5-DMBNS is achieved through a base-catalyzed Knoevenagel-type condensation, specifically the Henry reaction, between 3,5-dimethoxybenzaldehyde and nitromethane[2].

Causality and Chemical Logic

The reaction relies on the acidity of the alpha-protons of nitromethane (pKa ~10). A base (such as sodium hydroxide or an amine catalyst like ammonium acetate) deprotonates nitromethane to generate a resonance-stabilized nitronate anion. This nucleophile attacks the electrophilic carbonyl carbon of 3,5-dimethoxybenzaldehyde, forming a beta-nitro alcohol intermediate.

Under the reaction conditions, this intermediate undergoes spontaneous dehydration (elimination of water). The driving force for this dehydration is thermodynamic: the formation of a highly conjugated system linking the electron-donating dimethoxy-substituted aromatic ring with the electron-withdrawing nitro group yields the stable, brightly colored 3,5-dimethoxy-beta-nitrostyrene[3].

Workflow from 3,5-dimethoxybenzaldehyde to 3,5-dimethoxyphenethylamine.

Experimental Protocol 1: Synthesis of 3,5-Dimethoxy-beta-nitrostyrene

This protocol utilizes a cold aqueous-methanolic sodium hydroxide system, which forces the precipitation of the product upon acidification, creating a self-validating visual cue for reaction completion[2].

Reagents:

-

3,5-Dimethoxybenzaldehyde: 34.5 g (0.208 mol)

-

Nitromethane: 12.68 g (0.208 mol)

-

Sodium Hydroxide (NaOH): 8.43 g (0.211 mol)

-

Methanol: 40 mL

-

Concentrated Hydrochloric Acid (HCl): 40 mL

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 34.5 g of 3,5-dimethoxybenzaldehyde and 12.68 g of nitromethane in 40 mL of methanol.

-

Thermal Control: Cool the mixture to 0°C using an ice-salt bath. Causality: Low temperatures prevent the polymerization of the highly reactive nitrostyrene product and minimize side reactions like the Michael addition of a second nitromethane molecule.

-

Base Addition: Dissolve 8.43 g of NaOH in 30 mL of distilled water. Cool this solution and add it dropwise to the methanolic mixture over 30 minutes, maintaining the internal temperature at 0°C. Stir for an additional 15 minutes.

-

Quenching and Precipitation: Dilute the mixture with 100 mL of ice water. Slowly pour this basic solution into a vigorously stirred mixture of 40 mL concentrated HCl and 60 mL water. Self-Validation: The sudden drop in pH protonates the nitronate intermediate, triggering immediate dehydration and the precipitation of the yellow crystalline 3,5-dimethoxy-beta-nitrostyrene.

-

Isolation: Collect the precipitate via vacuum filtration. Wash with cold water to remove inorganic salts.

-

Purification: Recrystallize the crude product from boiling methanol to yield pure 3,5-DMBNS (Melting Point: 132–134°C)[2].

Mechanistic Pathway: Reduction to Phenethylamine

Historically, the reduction of beta-nitrostyrenes to phenethylamines relied on Lithium Aluminum Hydride (LiAlH4)[4]. While effective, LiAlH4 is highly pyrophoric, requires strictly anhydrous conditions, and can cause unwanted dehalogenation in complex substrates[5].

A modern, highly efficient alternative utilizes Sodium Borohydride (NaBH4) catalyzed by Copper(II) Chloride (CuCl2) [4].

Causality of the NaBH4/CuCl2 System

Sodium borohydride alone is generally insufficient to fully reduce conjugated nitroalkenes to amines. However, the addition of catalytic CuCl2 fundamentally alters the reaction pathway. NaBH4 rapidly reduces Cu(II) to active Cu(0) nanoparticles in situ (observable as a distinct color change to black)[6]. These Cu(0) nanoparticles act as a highly active catalytic surface. The system sequentially reduces the electron-deficient alkene to a nitroalkane, and subsequently reduces the nitro group to a primary amine, all within 10–30 minutes[7].

Catalytic reduction of beta-nitrostyrenes using the NaBH4/CuCl2 system.

Experimental Protocol 2: Reduction to 3,5-Dimethoxyphenethylamine

This one-pot procedure allows for the rapid isolation of 3,5-DMPEA without the need for inert atmospheres or complex purification[8].

Reagents:

-

3,5-Dimethoxy-beta-nitrostyrene: 1.0 equivalent

-

Sodium Borohydride (NaBH4): 7.5 equivalents

-

Copper(II) Chloride (CuCl2): 0.1 equivalents (catalytic)

-

Solvent: Isopropyl alcohol / Water (2:1 ratio)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and condenser, suspend NaBH4 in the 2:1 isopropyl alcohol/water mixture[4].

-

Catalyst Activation: Add the catalytic amount of CuCl2. Self-Validation: The solution will rapidly turn black, indicating the successful in-situ generation of the active Cu(0) catalytic species[6].

-

Substrate Addition: Slowly add the 3,5-dimethoxy-beta-nitrostyrene to the stirring mixture. Caution: The reaction is exothermic and will evolve hydrogen gas.

-

Reflux: Heat the reaction mixture to 80°C and reflux for 15–30 minutes. Monitor the disappearance of the bright yellow nitrostyrene starting material via Thin Layer Chromatography (TLC)[4].

-

Workup: Once complete, cool the mixture to room temperature. Quench carefully with water to destroy excess NaBH4. Extract the aqueous layer multiple times with dichloromethane (DCM) or ethyl acetate.

-

Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO4), and filter. Evaporate the solvent under reduced pressure to yield the freebase 3,5-dimethoxyphenethylamine as an oil[4].

-

Salt Formation (Optional): Dissolve the freebase in anhydrous ether and bubble dry HCl gas (or add a stoichiometric amount of ethereal HCl) to precipitate 3,5-DMPEA hydrochloride, a stable, water-soluble salt suitable for long-term storage[9].

Quantitative Data & Yield Analysis

The transition from traditional hydride reductions to the NaBH4/CuCl2 system offers significant operational advantages for drug development professionals scaling up phenethylamine synthesis.

Table 1: Comparison of Reduction Methods for beta-Nitrostyrenes

| Reduction Method | Primary Reagents | Reaction Time | Typical Yield | Atmosphere | Safety & Handling Profile |

| Traditional Hydride | LiAlH4, THF | 2–12 hours | 60–85% | Strict Inert (Ar/N2) | Pyrophoric, requires strictly anhydrous conditions. |

| Catalytic Hydrogenation | H2 gas, Pd/C or PtO2 | 12–24 hours | 70–90% | High Pressure H2 | Flammable gas hazard, requires specialized pressure reactors. |

| Modern One-Pot | NaBH4, CuCl2, iPrOH/H2O | 10–30 mins | 62–83% | Ambient | Mild, non-pyrophoric, highly scalable, tolerates moisture[4][8]. |

Applications in Drug Development

The resulting 3,5-dimethoxyphenethylamine is a highly versatile building block. In forensic and metabolic sciences, it is utilized as a precursor for synthesizing [13C6]-labeled internal standards, which are critical for the precise quantification of narcotics in biological matrices via GC-MS and LC-MS/MS[1]. Furthermore, its structural homology to mescaline (3,4,5-trimethoxyphenethylamine) makes it a valuable starting point for structure-activity relationship (SAR) studies investigating 5-HT2A receptor agonism and the development of novel psychiatric therapeutics[10].

References

-

PrepChem. "Synthesis of 3,5-Dimethoxy-beta-Nitrostyrene." PrepChem.com. Available at:[Link]

-

D'Andrea, L., & Jademyr, S. (2025). "Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride." Beilstein Journal of Organic Chemistry, 21, 39–46. Available at:[Link]

-

ChemRxiv. "One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride." ChemRxiv. Available at:[Link]

-

PubMed. "Synthesis of[13C6]-labelled phenethylamine derivatives for drug quantification in biological samples." Journal of Labelled Compounds and Radiopharmaceuticals, 57(5), 378-87. Available at:[Link]

Sources

- 1. Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scribd.com [scribd.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 9. 3,5-Dimethoxyphenethylamine 98 3213-28-3 [sigmaaldrich.com]

- 10. grokipedia.com [grokipedia.com]

Pharmacological Profiling of Dimethoxy-β-Nitrostyrene Derivatives: Mechanisms, Efficacy, and Experimental Workflows

Executive Summary

Dimethoxy-β-nitrostyrene derivatives (e.g., 2,5-dimethoxy-β-nitrostyrene and 3,4-dimethoxy-β-nitrostyrene) represent a highly versatile class of bioactive synthetic compounds. Characterized by a highly electrophilic β-carbon and tunable lipophilicity, these nitroalkenes act as potent Michael acceptors. This whitepaper synthesizes current literature to provide an in-depth technical analysis of their biological activities—spanning oncology, infectious disease, and immunology—while detailing robust, self-validating experimental protocols for their evaluation.

Chemical Architecture & Pharmacophore Rationale

The biological efficacy of dimethoxy-β-nitrostyrenes is fundamentally driven by their unique structural topology . The nitro group (-NO₂) is strongly electron-withdrawing, creating an electron-deficient double bond. This renders the β-carbon highly reactive toward nucleophiles, specifically the sulfhydryl (thiol) groups of cysteine residues in target proteins (e.g., Protein Tyrosine Phosphatase 1B [PTP1B] and Retinoid X Receptor alpha [RXRα]) 1, 2.

The addition of methoxy (-OCH₃) substituents on the phenyl ring serves two critical functions:

-

Redox Tuning: They modulate the redox potential of the molecule, which has been shown to directly correlate with antimicrobial efficacy 3.

-

Lipophilicity & Steric Fit: The dimethoxy configuration optimizes membrane permeability and ensures precise docking into hydrophobic enzymatic pockets 4.

Core Biological Activities & Mechanisms of Action

Oncology & Apoptotic Pathways

Dimethoxy-β-nitrostyrene derivatives act as multi-kinase inhibitors and pro-apoptotic agents. For instance, the derivative CYT-Rx20 induces cytotoxicity in esophageal and breast cancer cells by suppressing the PI3K/AKT and STAT3 signaling pathways 5. Simultaneously, it triggers Reactive Oxygen Species (ROS)-mediated activation of the MEK/ERK pathway, culminating in caspase-dependent apoptosis 5. Furthermore, these compounds exhibit a unique mechanism by binding to Retinoid X receptor alpha (RXRα) via their nitro group, effectively inhibiting TNFα-induced NFκB activation 2.

Fig 1: Multi-target apoptotic signaling pathways modulated by dimethoxy-β-nitrostyrene derivatives.

Antimicrobial & Anti-leishmanial Efficacy

Structure-Property-Activity Relationship (SPAR) studies reveal that β-nitrostyrenes possess broad-spectrum antimicrobial properties, particularly against Gram-positive bacteria and pathogenic fungi 3, 6. They also exhibit profound anti-leishmanial activity, effectively neutralizing Leishmania donovani amastigotes at nanomolar concentrations 6.

Anti-inflammatory & Antiplatelet Action

In immunological contexts, these compounds attenuate acute lung injury by inhibiting neutrophil superoxide generation and elastase release 7. Furthermore, structurally related derivatives (e.g., 3,4-methylenedioxy-β-nitrostyrene) block the assembly of the NLRP3 inflammasome and act as selective inhibitors of Src and Syk tyrosine kinases, thereby preventing GPIIb/IIIa activation and subsequent platelet aggregation [[8]]().

Fig 2: Dual inhibition of platelet aggregation and NLRP3 inflammasome assembly.

Quantitative Efficacy Data

The following table summarizes the benchmarked quantitative data for dimethoxy-β-nitrostyrenes and their close structural analogues across various biological targets.

| Target / Organism | Biological Activity | Efficacy Metric | Reference |

| Platelet Aggregation (Thrombin) | Antiplatelet | IC₅₀ = 12.7 μM | 8 |

| Leishmania donovani (Amastigotes) | Anti-leishmanial | IC₅₀ = 23.40 – 55.66 nM | [[6]]() |

| Human Pathogenic Fungi | Antifungal | MIC = 0.25 – 8 μg/mL | 6 |

| Human Neutrophils | Cytotoxicity Profile | No toxicity ≤ 30 μM | 7 |

Experimental Methodologies

To ensure scientific integrity, the evaluation of β-nitrostyrenes requires specific methodological adjustments. Because these compounds are Michael acceptors, they can bind non-specifically to nucleophiles in standard assay media (e.g., serum proteins or thiol-rich broths), leading to false negatives. The following protocols are designed as self-validating systems to bypass these artifacts.

Protocol A: Self-Validating Multiplex Apoptosis Assay

This protocol differentiates true caspase-dependent apoptosis from non-specific chemical necrosis.

-

Cell Seeding & Starvation:

-

Action: Seed cancer cells (e.g., MCF-7 or KYSE-170) at

cells/well in a 6-well plate. After 24h, transition to low-serum media (1% FBS) for 12 hours prior to treatment. -

Mechanistic Rationale: High serum concentrations (10% FBS) contain abundant albumin. The free cysteine residue (Cys34) on bovine serum albumin will act as a nucleophilic sink, covalently binding the β-nitrostyrene and artificially inflating the apparent IC₅₀. Low-serum starvation prevents this quenching.

-

-

Compound Treatment:

-

Action: Treat with dimethoxy-β-nitrostyrene (1–50 μM) dissolved in DMSO (final DMSO concentration <0.1%). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Staurosporine 1 μM).

-

-

Orthogonal Validation (Flow Cytometry + Western Blot):

-

Action: Harvest cells at 24h. Stain one aliquot with Annexin V-FITC and Propidium Iodide (PI) for flow cytometry. Lyse the second aliquot for Western Blotting against cleaved PARP and Caspase-3.

-

Mechanistic Rationale: Relying solely on metabolic assays (like MTT) is flawed because β-nitrostyrenes can directly interfere with mitochondrial oxidoreductases. Flow cytometry physically validates membrane asymmetry (Annexin V), while Western Blotting confirms that the cell death is strictly driven by the intended caspase cascade rather than acute chemical toxicity.

-

Protocol B: Resazurin-Based Antimicrobial MIC Determination

Standard optical density (OD₆₀₀) measurements are unreliable for lipophilic nitrostyrenes due to compound precipitation.

-

Inoculum & Media Preparation:

-

Action: Prepare a bacterial suspension matching a 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB). -

Mechanistic Rationale: Standardizing the inoculum ensures the drug-to-target ratio remains consistent across replicates, preventing inoculum effects where high bacterial loads overwhelm the Michael acceptor capacity of the drug.

-

-

Serial Dilution:

-

Action: Perform a two-fold serial dilution of the compound (0.1 to 128 μg/mL) in a 96-well microtiter plate. Add the bacterial inoculum. Incubate at 37°C for 18 hours.

-

-

Resazurin Addition & Readout:

-

Action: Add 20 μL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours. Observe color change (Blue = dead/inhibited; Pink = viable) and measure fluorescence (Ex 560 nm / Em 590 nm).

-

Mechanistic Rationale: Dimethoxy-β-nitrostyrenes are highly lipophilic and may form micro-precipitates in aqueous broth, falsely elevating OD₆₀₀ readings and masking antibacterial efficacy. Resazurin acts as a self-validating metabolic indicator; only actively respiring bacteria can reduce the blue resazurin to highly fluorescent pink resorufin, completely bypassing optical interference from the drug itself.

-

Conclusion

Dimethoxy-β-nitrostyrene derivatives are not merely synthetic intermediates; they are highly active pharmacological scaffolds. Their ability to selectively target critical signaling nodes—ranging from the NLRP3 inflammasome to the PI3K/AKT axis—stems from their finely tuned electrophilicity and lipophilicity. By employing rigorous, artifact-controlled experimental designs, researchers can continue to unlock the therapeutic potential of these compounds in oncology, immunology, and infectious diseases.

References

-

[7] β-Nitrostyrene derivatives attenuate LPS-mediated acute lung injury via the inhibition of neutrophil-platelet interactions and NET release. American Physiological Society. 7

-

[5] The Synthetic β-Nitrostyrene Derivative CYT-Rx20 Inhibits Esophageal Tumor Growth and Metastasis via PI3K/AKT and STAT3 Pathways. PLOS One. 5

-

[3] β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. Bioorganic & Medicinal Chemistry (via ResearchGate). 3

-

2,4,6-Trimethoxy-beta-nitrostyrene. BenchChem.

-

[1] Cas 4230-93-7, 3,4-DIMETHOXY-B-NITROSTYRENE. LookChem. 1

-

[2] Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB. PMC / NIH. 2

-

[6] β-Nitrostyrenes as Potential Anti-leishmanial Agents. Frontiers in Microbiology. 6

-

[4] CAS 40276-11-7: 1,4-dimethoxy-2-[(E)-2-nitroethenyl]benzene. CymitQuimica. 4

Sources

- 1. lookchem.com [lookchem.com]

- 2. Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CAS 40276-11-7: 1,4-dimethoxy-2-[(E)-2-nitroethenyl]benzene [cymitquimica.com]

- 5. The Synthetic β-Nitrostyrene Derivative CYT-Rx20 Inhibits Esophageal Tumor Growth and Metastasis via PI3K/AKT and STAT3 Pathways | PLOS One [journals.plos.org]

- 6. Frontiers | β-Nitrostyrenes as Potential Anti-leishmanial Agents [frontiersin.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. 3,4-Methylenedioxy-beta-nitrostyrene | 1485-00-3 [chemicalbook.com]

Comprehensive Safety and Handling Guide for Substituted β-Nitrostyrenes: A Technical Whitepaper

Executive Summary

Substituted β-nitrostyrenes (e.g., trans-β-nitrostyrene, 4-fluoro-β-nitrostyrene, 3,4-methylenedioxy-β-nitrostyrene) are highly versatile chemical intermediates widely utilized in organic synthesis, particularly in the development of phenethylamines, amphetamine derivatives, and various pharmaceutical precursors[1]. However, the very structural features that make them synthetically useful also render them hazardous. They are potent lachrymators, skin sensitizers, and respiratory irritants[2].

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic toxicology, and field-proven handling protocols for substituted β-nitrostyrenes. By understanding the underlying causality of their reactivity, researchers can implement self-validating safety systems to mitigate exposure risks.

Physicochemical Profile & Structural Causality

The hazardous nature of β-nitrostyrenes is directly linked to their molecular architecture. The presence of a strongly electron-withdrawing nitro group conjugated with an aromatic ring creates a highly electron-deficient (electrophilic) β-carbon. This makes the nitroalkene moiety an exceptional Michael acceptor, capable of undergoing rapid conjugate addition with nucleophiles[3].

Quantitative Physicochemical Data

The following table summarizes the core properties of the parent compound, trans-β-nitrostyrene, which serves as a baseline for substituted derivatives.

| Property | Value (trans-β-Nitrostyrene) | Causality / Implication for Handling |

| CAS Number | 5153-67-3 | Unique identifier for safety tracking. |

| Molecular Weight | 149.15 g/mol | Standard stoichiometric calculations. |

| Melting Point | 56 - 58 °C[4] | Solid at room temperature; prone to forming hazardous, lachrymatory dust[5]. |

| Boiling Point | 250 - 260 °C | High boiling point, but can sublime or emit toxic vapors if heated. |

| Water Solubility | < 1 mg/mL at 23 °C[6] | Insoluble in water; aqueous washing is ineffective for decontamination[6]. |

| LDLo (Mouse, i.p.) | 33 mg/kg[7] | High acute toxicity via systemic exposure[7]. |

Mechanistic Toxicology: The Michael Addition Pathway

The primary mechanism of toxicity and lachrymatory action for β-nitrostyrenes is their rapid, covalent binding to biological thiols[8].

When inhaled or exposed to the skin, the electrophilic β-carbon of the nitrostyrene undergoes a spontaneous Michael addition with the sulfhydryl (-SH) groups of intracellular glutathione (GSH) and critical cysteine residues in functional proteins (such as Protein Disulfide Isomerase)[8].

Causality of Toxicity:

-

GSH Depletion: The rapid conjugation with GSH strips the cell of its primary antioxidant defense, leading to severe oxidative stress[8].

-

Protein Misfolding: Covalent modification of protein cysteine residues disrupts enzymatic function and cellular signaling, ultimately triggering apoptotic cell death[8][9].

Mechanistic pathway of β-nitrostyrene toxicity via Michael addition to biological thiols.

Standard Operating Procedures (SOP) for Safe Handling

To prevent accidental Michael addition to biological tissues, strict engineering controls and personal protective equipment (PPE) must be employed.

-

Environmental Controls: All manipulations must be performed in a certified chemical fume hood to prevent the dispersion of lachrymatory dust[7].

-

PPE Requirements: Wear tightly sealed chemical safety goggles (Eye Irrit. 2 classification), double nitrile gloves, and an N95 dust mask or half-face respirator equipped with organic vapor/particulate cartridges.

-

Storage Causality: Store at 2-8°C under an inert atmosphere (nitrogen or argon)[5]. Why? The electron-deficient double bond is susceptible to spontaneous, radical-initiated polymerization and oxidative degradation when exposed to air and ambient heat[6][7]. Keeping the compound cold and oxygen-free ensures chemical stability and prevents pressure buildup from decomposition gases.

Emergency Response: Chemical Neutralization Protocol (Self-Validating)

Because β-nitrostyrenes are highly insoluble in water[6], standard laboratory spill responses (like wiping with wet paper towels) will only spread the hazardous material and generate airborne dust. The following protocol utilizes the compound's own kinetic vulnerability—its reactivity as a Michael acceptor—to chemically disarm it.

Step-by-Step Decontamination Methodology

-

Evacuation and PPE: Immediately evacuate personnel from the immediate area. The responder must don a respirator and heavy-duty gloves[2].

-

Solubilization (Dust Suppression): Gently dampen the solid spill material with 60-70% ethanol[6].

-

Causality: Ethanol acts as a solvent to mobilize the hydrophobic nitrostyrene without generating toxic dust, which would occur if swept dry[6].

-

-

Chemical Quenching: Spray the wetted area with a freshly prepared Thiol Quench Solution (5% L-cysteine dissolved in 0.1 M Sodium Bicarbonate, NaHCO₃).

-

Causality: The mild bicarbonate base deprotonates the L-cysteine thiol group, generating a highly nucleophilic thiolate anion. This thiolate rapidly attacks the β-nitrostyrene via Michael addition, converting the volatile, toxic lachrymator into a bulky, water-soluble, and biologically inert amino acid adduct.

-

-

Physical Removal: Use absorbent paper dampened with 60-70% ethanol to pick up the neutralized material. Seal all absorbent materials in a vapor-tight plastic bag for hazardous waste disposal[6]. Wash the surface thoroughly with soap and water[6].

Step-by-step emergency decontamination workflow for β-nitrostyrene spills.

The Self-Validating System: Ellman’s Assay Verification

To ensure the protocol is a self-validating system, the responder must empirically prove the hazard is neutralized.

-

Validation Step: After cleaning, swab the spill surface with a clean ethanol-soaked cotton swab. Extract the swab into 1 mL of buffer containing a known, trace concentration of free glutathione (GSH) and Ellman's reagent (DTNB).

-

Logic: DTNB reacts with free thiols to produce a yellow color (measured at 412 nm). If unreacted β-nitrostyrene remains on the bench, it will consume the GSH, preventing the yellow color from forming. If the solution turns bright yellow, it proves that zero electrophilic nitrostyrene remains to deplete the thiol, validating that the decontamination is 100% complete.

References

-

National Institutes of Health (NIH). "Challenges in the evaluation of thiol-reactive inhibitors of human protein disulfide isomerase." PubMed Central. Available at:[Link][8]

-

MDPI. "Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents." Molecules. Available at:[Link][3]

-

MDPI. "A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents." Molecules. Available at:[Link][1]

-

ResearchGate. "Synthesis and in vitro toxicity of 4-MTA, its characteristic clandestine synthesis byproducts..." Available at:[Link][9]

-

PubChem. "Beta-Nitrostyrene | C8H7NO2 | CID 7626." National Center for Biotechnology Information. Available at: [Link][2]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Beta-Nitrostyrene | C8H7NO2 | CID 7626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. fishersci.ca [fishersci.ca]

- 5. fishersci.com [fishersci.com]

- 6. BETA-NITROSTYRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Challenges in the evaluation of thiol-reactive inhibitors of human protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

1,3-Dimethoxy-5-nitrovinylbenzene: Comprehensive Nomenclature, Synthesis, and Applications in Drug Development

Executive Summary

As a Senior Application Scientist, I approach the synthesis and utilization of 1,3-dimethoxy-5-nitrovinylbenzene not merely as a routine chemical transformation, but as a highly orchestrated sequence of mechanistic events. This nitroalkene is a versatile synthetic handle; its highly polarized double bond allows it to act as a potent Michael acceptor in conjugate additions and a reactive dienophile in cycloadditions[1]. Most importantly, it serves as the critical intermediate in the synthesis of neurologically active phenethylamines[2]. This whitepaper systematically deconstructs the structural parameters, the causal logic behind its synthesis, and its downstream pharmacological applications.

Nomenclature and Structural Identity

The nomenclature of this compound often varies depending on which structural moiety is prioritized by the systematic naming conventions[1].

-

IUPAC Systematic Name: 1,3-dimethoxy-5-(2-nitroethenyl)benzene[3]. This name prioritizes the benzene ring as the core parent structure.

-

Styrene-based Nomenclature: 3,5-dimethoxy-beta-nitrostyrene[1]. Widely used in synthetic literature, this treats the molecule as a derivative of styrene (vinylbenzene), with the nitro group located on the beta-carbon of the vinyl chain.

-

Ethene-based Nomenclature: 1-(3,5-dimethoxyphenyl)-2-nitroethene[1]. This treats the two-carbon alkene chain as the parent structure.

Quantitative Structural Data

To ensure accurate reagent calculations and analytical verification, the core physicochemical properties are summarized below:

| Parameter | Value |

| IUPAC Name | This compound[3] |

| Common Synonyms | 3,5-dimethoxy-beta-nitrostyrene; 1-(3,5-dimethoxyphenyl)-2-nitroethene[1] |

| CAS Registry Number | 56723-84-3[4] |

| Molecular Formula | C10H11NO4[4] |

| Monoisotopic Mass | 209.0688 Da[3] |

| Melting Point | 132°C – 134.5°C[5] |

Chemical Synthesis: The Henry (Nitroaldol) Condensation

The standard industrial and laboratory synthesis of 1,3-dimethoxy-5-(2-nitrovinyl)benzene relies on the Henry reaction (nitroaldol condensation)[5]. This involves the base-catalyzed condensation of an aromatic aldehyde with nitromethane, followed by an E1cB dehydration.

Phase 1: Nucleophilic Addition & Dehydration Protocol

Objective: Condense 3,5-dimethoxybenzaldehyde with nitromethane to form the target nitroalkene.

-

Reagent Preparation: Dissolve 34.5 g (0.208 mol) of 3,5-dimethoxybenzaldehyde[6] and 12.68 g (0.208 mol) of nitromethane in 40 mL of methanol[5].

-

Causality: Methanol serves as a polar protic solvent that stabilizes the transition states of the upcoming nucleophilic attack while maintaining the solubility of the aromatic aldehyde.

-

-

Thermal Control: Cool the solution to 0°C under a continuous nitrogen atmosphere[5].

-

Causality: The deprotonation of nitromethane and subsequent addition are highly exothermic. Maintaining 0°C suppresses unwanted side reactions, such as the polymerization of the resulting nitroalkene or the Cannizzaro reaction of the aldehyde. Nitrogen prevents oxidative degradation.

-

-

Base Catalysis: Add dropwise a cold solution of 8.43 g (0.211 mol) sodium hydroxide in 30 mL water[5]. Stir at 0°C for 15 minutes.

-

Causality: NaOH deprotonates the slightly acidic alpha-protons of nitromethane (pKa ~10) to generate the reactive nitronate anion. Dropwise addition prevents localized temperature spikes.

-

-

Acidic Dehydration (E1cB): Dilute the mixture with ice-water and transfer it slowly into a quenching solution of 40 mL concentrated HCl in 60 mL water[5].

-

Causality: The strong acid rapidly neutralizes the base, stopping the reaction. More importantly, it protonates the hydroxyl group of the intermediate beta-nitro alcohol, turning it into a superior leaving group (water), which drives the E1cB elimination to form the conjugated double bond of the nitrovinyl group.

-

-

Isolation: Collect the precipitated product via vacuum filtration. Recrystallize from methanol to yield approximately 28.6 g of purified product[5].

-

Self-Validation System: Verify the success of the synthesis by measuring the melting point. Pure 1,3-dimethoxy-5-(2-nitrovinyl)benzene exhibits a sharp melting point of 132°C to 134.5°C[5]. A depressed or broad melting point indicates incomplete dehydration or residual aldehyde, necessitating a second recrystallization before proceeding to downstream applications.

-

Fig 1. Mechanistic workflow of the Henry (nitroaldol) reaction and subsequent dehydration.

Downstream Applications: Reduction to 3,5-Dimethoxyphenethylamine

In medicinal chemistry, 1,3-dimethoxy-5-(2-nitrovinyl)benzene is the direct precursor to 3,5-dimethoxyphenethylamine (3,5-DMPEA) [2]. 3,5-DMPEA is an alkaloid naturally occurring in the cactus Pelecyphora aselliformis and acts as the foundational parent scaffold for the "scalines" (e.g., allylescaline), a class of serotonergic neuromodulators that act as agonists at the 5-HT2A receptors[2][7].

Phase 2: Global Reduction Protocol

Objective: Reduce both the conjugated alkene and the nitro group to yield the primary amine (3,5-DMPEA).

-

Hydride Suspension: Suspend an excess of Lithium Aluminum Hydride (LiAlH4) in anhydrous Tetrahydrofuran (THF) at 0°C under argon.

-

Causality: LiAlH4 is highly reactive with moisture. Anhydrous THF provides the necessary ethereal coordination to stabilize the lithium ions during the reduction.

-

-

Substrate Addition: Slowly add a solution of 1,3-dimethoxy-5-(2-nitrovinyl)benzene in THF to the hydride suspension.

-

Causality: The reduction of the nitroalkene is highly exothermic. Controlled addition prevents solvent boil-over and ensures complete reduction of both the double bond and the nitro group without stalling at the hydroxylamine intermediate.

-

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours to drive the reduction to completion.

-

Fieser Quench: Cool to 0°C and sequentially add

mL water,-

Causality: This specific quenching sequence safely hydrolyzes unreacted hydride and aggregates the aluminum salts into a granular, easily filterable white precipitate (sodium aluminate), avoiding the formation of unfilterable gelatinous emulsions.

-

-

Isolation: Filter the salts, concentrate the filtrate, and purify the amine via vacuum distillation (bp. 178-180 °C/19 mmHg)[8].

-

Self-Validation System: Confirm the presence of the primary amine using a ninhydrin stain on a Thin Layer Chromatography (TLC) plate. A successful reduction will yield a distinct purple spot (Ruhemann's purple).

-

Fig 2. Synthetic reduction of the nitroalkene to 3,5-DMPEA and its pharmacological pathway.

References

1.[5] Synthesis of 3,5-Dimethoxy-beta-Nitrostyrene. PrepChem.com. 2.[1] 1-(3,4,5-trimethoxyphenyl)-2-nitroethene cas 6316-70-7. Minglangchem.com. 3.[3] 3,5-dimethoxy-beta-nitrostyrene (C10H11NO4). PubChemLite. 4.[4] Beta-nitrostyrene. Sigma-Aldrich. 5.[2] 3,5-Dimethoxyphenethylamine. Wikipedia. 6.[8] 3,5-Dimethoxyphenethylamine 98 3213-28-3. Sigma-Aldrich. 7.[6] 3,5-Dimethoxybenzaldehyde CAS# 7311-34-4. Scent.vn. 8.[7] Allylescaline. Wikipedia.

Sources

- 1. 1-(3,4,5-trimethoxyphenyl)-2-nitroethene cas 6316-70-7 [minglangchem.com]

- 2. 3,5-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 3. PubChemLite - 3,5-dimethoxy-beta-nitrostyrene (C10H11NO4) [pubchemlite.lcsb.uni.lu]

- 4. Beta-nitrostyrene | Sigma-Aldrich [sigmaaldrich.com]

- 5. prepchem.com [prepchem.com]

- 6. scent.vn [scent.vn]

- 7. Allylescaline - Wikipedia [en.wikipedia.org]

- 8. 3,5-Dimethoxyphenethylamine 98 3213-28-3 [sigmaaldrich.com]

Literature review on 3,5-dimethoxy-beta-nitrostyrene synthesis

An In-depth Technical Guide to the Synthesis of 3,5-Dimethoxy-β-nitrostyrene

Introduction

3,5-Dimethoxy-β-nitrostyrene is a valuable synthetic intermediate belonging to the class of nitroalkenes. These compounds are distinguished by an electron-withdrawing nitro group conjugated with a carbon-carbon double bond, rendering them potent Michael acceptors and versatile precursors for a wide array of more complex molecules.[1] The synthetic utility of β-nitrostyrenes is well-established; they serve as key building blocks for pharmaceuticals, agrochemicals, and fine chemicals.[2][3] Their facile conversion into other functional groups—such as amines, ketones, and oximes—underpins their importance in modern organic synthesis.[2] This guide provides a comprehensive overview of the primary synthetic routes to 3,5-dimethoxy-β-nitrostyrene, focusing on the mechanistic rationale behind the widely employed Henry-Knoevenagel condensation reaction and a comparative analysis of common catalytic systems.

The Core Synthetic Strategy: The Henry-Knoevenagel Reaction

The most prevalent and reliable method for synthesizing 3,5-dimethoxy-β-nitrostyrene is the Henry-Knoevenagel reaction. This classic carbon-carbon bond-forming reaction involves the condensation of an aromatic aldehyde, in this case, 3,5-dimethoxybenzaldehyde, with an active methylene compound, nitromethane.[4][5] The reaction proceeds in two fundamental stages: a base-catalyzed nitroaldol addition (Henry reaction) to form a β-nitro alcohol intermediate, followed by dehydration to yield the final β-nitrostyrene product.[2][6]

Reaction Mechanism

The success of the synthesis hinges on the effective execution of two key chemical transformations, as illustrated below. The choice of base and reaction conditions is critical as it dictates the rate and selectivity of each step.

Caption: Key mechanistic steps in the synthesis of 3,5-dimethoxy-β-nitrostyrene.

-

Nitronate Formation: A base abstracts an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion. This is the key nucleophile in the reaction.[6][7]

-

Nucleophilic Attack: The carbon of the nitronate anion attacks the electrophilic carbonyl carbon of 3,5-dimethoxybenzaldehyde, forming a β-nitro alkoxide intermediate.[7]

-

Protonation: The alkoxide is protonated, typically by the conjugate acid of the base used, to yield the β-nitro alcohol.[7]

-

Dehydration: Under the reaction conditions (often facilitated by heat or acid/base catalysis), the alcohol undergoes elimination of a water molecule to form the conjugated nitroalkene, 3,5-dimethoxy-β-nitrostyrene.[2]

Comparative Analysis of Synthetic Methodologies

The choice of catalyst is a critical parameter that significantly influences reaction time, temperature, yield, and purity. Several systems are commonly employed, each with distinct advantages and disadvantages.

| Catalytic System | Typical Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages | Ref. |

| Alkali (NaOH) | Methanol/Water, 0-15°C | < 1 hour | ~67% (for 3,5-dimethoxy) | Fast reaction, simple reagents. | Requires strict temperature control to avoid side reactions. | [5][8] |

| Ammonium Acetate | Acetic Acid, Reflux (~100°C) | 1 - 6 hours | 30 - 82% | Robust, widely applicable, avoids polymer formation. | Requires reflux temperatures and acidic conditions. | [3][4] |

| Primary Amines (e.g., Methylamine) | Methanol, Room Temp. | 6 hours - 7 days | 40 - 85% | Mild reaction conditions. | Can have very long reaction times. | [4] |

| Microwave-Assisted (Ammonium Acetate) | Nitromethane, 150°C | ~5 minutes | High | Dramatically reduced reaction times. | Requires specialized microwave reactor equipment. | [9] |

Detailed Experimental Protocols

To ensure reproducibility and success, adherence to a well-defined protocol is paramount. The following sections detail two field-proven methods for the synthesis of 3,5-dimethoxy-β-nitrostyrene.

Methodology 1: Alkali-Catalyzed Synthesis

This method utilizes a strong base (sodium hydroxide) and requires careful temperature control to favor the desired product and minimize side reactions. The initial nitroaldol addition is exothermic and proceeds rapidly at low temperatures.[7][8] The subsequent dehydration is achieved during the acidic workup.

Step-by-Step Protocol

-

Reaction Setup: In a flask equipped with a mechanical stirrer and a dropping funnel, prepare a solution of 3,5-dimethoxybenzaldehyde (34.5 g, 0.208 mol) and nitromethane (12.68 g, 0.208 mol) in methanol (40 mL).

-

Cooling: Cool the solution to 0°C in an ice bath under a nitrogen atmosphere.

-

Base Addition: Prepare a cold solution of sodium hydroxide (8.43 g, 0.211 mol) in water (30 mL). Add this solution dropwise to the cooled aldehyde/nitromethane mixture, ensuring the temperature remains at 0°C. Stirring is continued for 15 minutes after the addition is complete.[8]

-

Quenching & Precipitation: Dilute the reaction mixture with ice-water. In a separate, larger vessel, prepare a solution of concentrated hydrochloric acid (40 mL) in water (60 mL). Slowly add the diluted reaction mixture to the stirred acid solution. A yellow precipitate of the product will form.[8]

-

Isolation: Collect the precipitated product by suction filtration.

-

Purification: Recrystallize the crude solid from methanol to yield pure 3,5-dimethoxy-β-nitrostyrene (yield ~28.6 g).[8]

Caption: Experimental workflow for the alkali-catalyzed synthesis of 3,5-dimethoxy-β-nitrostyrene.

Methodology 2: Ammonium Acetate-Catalyzed Synthesis

This is arguably the most common method for synthesizing β-nitrostyrenes due to its simplicity and broad applicability to various substituted benzaldehydes.[4][5] Ammonium acetate acts as the base source, while acetic acid serves as both the solvent and a catalyst for the dehydration of the nitro alcohol intermediate.[4]

Step-by-Step Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethoxybenzaldehyde (1 eq), nitromethane (1.5-7 eq), and ammonium acetate (0.5-1 eq) in glacial acetic acid.[3][4][10]

-

Heating: Heat the mixture to reflux (typically 100-115°C) with stirring for 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4][10]

-

Precipitation: After cooling to room temperature, pour the hot reaction mixture into a large volume of ice-water with vigorous stirring. A yellow solid will precipitate.[5]

-

Isolation: Collect the crude product by suction filtration and wash thoroughly with water to remove any residual acetic acid and salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.[5]

Conclusion

The synthesis of 3,5-dimethoxy-β-nitrostyrene is most effectively achieved via the Henry-Knoevenagel condensation of 3,5-dimethoxybenzaldehyde and nitromethane. While various catalytic systems can be employed, the choice between strong alkali catalysis and ammonium acetate catalysis represents a trade-off between reaction speed and operational simplicity. The alkali-catalyzed method offers rapid conversion at low temperatures but demands rigorous temperature control. Conversely, the ammonium acetate method is more operationally robust and broadly applicable, though it requires higher temperatures and longer reaction times. For researchers and drug development professionals, understanding the mechanistic underpinnings of these methods allows for logical troubleshooting and optimization, ensuring the efficient and reliable production of this versatile synthetic intermediate.

References

-

Synthesis of 3,5-Dimethoxy-beta-Nitrostyrene. PrepChem.com. Available from: [Link]

-

3,4,5-trimethoxy-beta-nitrostyrene synthesis. Sciencemadness Discussion Board. Available from: [Link]

- Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Books.

-

Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. PMC. Available from: [Link]

-

Henry reaction. Wikipedia. Available from: [Link]

- Method for preparing beta-nitrostyrolene and derivatives thereof. Google Patents.

-

Organocatalytic Enantioselective Henry Reactions. MDPI. Available from: [Link]

-

Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. MDPI. Available from: [Link]

-

Failed Henry reaction with 3,4,5-TMB. Sciencemadness.org. Available from: [Link]

-

Henry Reaction. SynArchive. Available from: [Link]

-

Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Scientific Research Publishing. Available from: [Link]

-

3,5-dimethoxy-beta-nitrostyrene (C10H11NO4). PubChemLite. Available from: [Link]

-

Making β-Nitrostyrene so I can be like Shulgin. YouTube. Available from: [Link]

-

3,4,5-trimethoxy-beta-nitrostyrene synthesis. Sciencemadness Discussion Board. Available from: [Link]

-

m-Nitrostyrene. Organic Syntheses Procedure. Available from: [Link]

-

Nitrostyrene. Organic Syntheses Procedure. Available from: [Link]

- Preparation method of 2, 5-dimethoxy-beta-nitrostyrene. Google Patents.

-

(A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde. ResearchGate. Available from: [Link]

- A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect. Supporting Information.

-

THE SYNTHESIS OF -NITROSTYRENES. Semantic Scholar. Available from: [Link]

-

Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. ResearchGate. Available from: [Link]

Sources

- 1. CN103497082A - Method for preparing beta-nitrostyrolene and derivatives thereof - Google Patents [patents.google.com]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. youtube.com [youtube.com]

- 8. prepchem.com [prepchem.com]

- 9. books.rsc.org [books.rsc.org]

- 10. rsc.org [rsc.org]

Methodological & Application

Henry reaction protocol for 3,5-dimethoxy-beta-nitrostyrene

Application Note: Synthesis of 3,5-Dimethoxy- -nitrostyrene via the Henry (Nitroaldol) Reaction

Target Audience: Synthetic Organic Chemists, Neuropharmacology Researchers, and Drug Development Professionals.

Introduction & Mechanistic Rationale

The synthesis of 3,5-dimethoxy-

As a Senior Application Scientist, it is vital to understand that successful scale-up and high-purity isolation rely on manipulating the thermodynamics of the dehydration step. 3,5-Dimethoxybenzaldehyde is an electron-rich aromatic system; however, the methoxy groups at the meta (3,5) positions exert an inductive electron-withdrawing effect without donating electron density into the carbonyl via resonance. This renders the carbonyl carbon highly electrophilic and exceptionally receptive to nucleophilic attack by the nitronate anion[3].

Causality Behind Reagent Selection

-

Catalyst (Ammonium Acetate): While primary amines (e.g., methylamine) can catalyze this reaction, they frequently induce polymerization of the highly conjugated nitrostyrene product or facilitate retro-aza-Henry degradation during prolonged heating[4][5]. Ammonium acetate (

) acts as a superior bifunctional catalyst: the acetate anion deprotonates nitromethane, while the ammonium cation activates the aldehyde[3]. -

Solvent (Glacial Acetic Acid): The intermediate

-nitro alcohol must undergo dehydration to yield the target alkene. Glacial acetic acid provides a mildly acidic, highly dehydrating environment that aggressively drives this elimination step forward, preventing the reaction from stalling and ensuring the exclusive formation of the thermodynamically stable E-isomer[3][4]. -

Stoichiometry: Nitromethane is highly volatile (b.p. 101 °C). Utilizing a molar excess (3.0 to 5.0 equivalents) drives the equilibrium toward the product and compensates for evaporative losses during reflux[6].

Mechanistic pathway of the Henry reaction yielding 3,5-dimethoxy-β-nitrostyrene.

Quantitative Method Comparison

To accommodate varying laboratory infrastructure, this guide provides two validated methodologies. Microwave-Assisted Organic Synthesis (MAOS) dramatically accelerates the dehydration step and minimizes thermal degradation, though conventional reflux remains the standard for larger-scale batches[7].

| Reaction Parameter | Protocol A: Conventional Reflux | Protocol B: Microwave-Assisted (MAOS) |

| Aldehyde : Nitromethane Ratio | 1.0 : 3.0 equivalents | 1.0 : 5.0 equivalents |

| Catalyst Loading ( | 0.3 equivalents | 0.25 equivalents |

| Solvent System | Glacial Acetic Acid (2 mL/mmol) | Nitromethane (Neat) or minimal AcOH |

| Operating Temperature | 105–110 °C (Reflux) | 150 °C (Sealed Vessel) |

| Reaction Time | 4.0 - 6.0 hours | 5 - 10 minutes |

| Typical Isolated Yield | 75 - 82% | 85 - 92% |

| Polymerization Risk | Moderate (if over-refluxed) | Low (due to rapid kinetics) |

Experimental Protocols

Protocol A: Conventional Reflux Synthesis

Scale: 10 mmol (approx. 1.66 g of 3,5-dimethoxybenzaldehyde)

-

Reagent Assembly: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.66 g (10.0 mmol) of 3,5-dimethoxybenzaldehyde and 0.23 g (3.0 mmol) of anhydrous ammonium acetate[7].

-

Solvent Addition: Add 20 mL of glacial acetic acid, followed by 1.62 mL (30.0 mmol) of nitromethane.

-

Condensation Phase: Attach a reflux condenser and heat the mixture in an oil bath at 105–110 °C with vigorous stirring. The solution will transition from pale yellow to a deep, dark orange over 4 hours, indicating the formation of the conjugated system[4].

-

Quenching (Self-Validation Step): Remove the flask from heat. While the mixture is still warm (approx. 60 °C), pour it slowly into a beaker containing 100 mL of vigorously stirred crushed ice and water.

-

Causality: The highly hydrophobic

-nitrostyrene will immediately crash out as a bright yellow precipitate, while the unreacted ammonium acetate and acetic acid remain dissolved in the aqueous phase[6].

-

-

Isolation: Collect the crude yellow solid via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 × 20 mL) to remove residual acetic acid.

-

Purification: Recrystallize the crude solid from boiling ethanol or methanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal yield.

Protocol B: Microwave-Assisted Organic Synthesis (MAOS)

Scale: 3 mmol (approx. 0.5 g of 3,5-dimethoxybenzaldehyde)

-

Vessel Preparation: In a standard 10 mL microwave-safe reaction vial, dissolve 0.50 g (3.0 mmol) of 3,5-dimethoxybenzaldehyde and 0.06 g (0.8 mmol) of ammonium acetate in 2.5 mL of nitromethane[7].

-

Irradiation: Seal the vial and place it into the microwave reactor. Program the system to ramp to 150 °C and hold for exactly 5 minutes under high stirring[7].

-

Workup: Upon automated cooling, transfer the deep orange mixture to a round-bottom flask. Remove excess nitromethane via rotary evaporation.

-

Precipitation: Suspend the resulting oil/residue in minimal cold ethanol, add dropwise to ice-water to induce crystallization, and filter.

Standard workflow for the synthesis and isolation of 3,5-dimethoxy-β-nitrostyrene.

Self-Validation & Quality Control

A robust protocol must be self-validating. Use the following metrics to ensure the integrity of your synthesis:

-

Chromatographic Tracking (TLC): Monitor the reaction utilizing a Hexanes:Ethyl Acetate (8:2 v/v) solvent system. The starting 3,5-dimethoxybenzaldehyde is UV-active. As the reaction progresses, a new, highly UV-active spot (the

-nitrostyrene) will appear at a lower -

Crystallization Behavior: If the product "oils out" instead of forming distinct crystals upon quenching in ice-water, it is a direct indication of either incomplete reaction (presence of intermediate alcohol) or excessive trapped acetic acid. Correction: Scratch the inside of the glass beaker with a glass rod to provide nucleation sites, or add a seed crystal.

-

Visual Colorimetry: The transition from a clear solution to a vibrant, deep yellow/orange is the macroscopic confirmation of extended

-conjugation, validating the successful dehydration of the

References

-

Novel One-Pot Methods for the Synthesis of Heterocycles and Functional Aromatic Compounds. Henry, Martyn Craig. University of Glasgow Theses (2020).

-

Synthesis of 2,4,6-Trimethoxy-beta-nitrostyrene. BenchChem Technical Support Center (2025).

-

Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Royal Society of Chemistry (RSC) Books (2020).

-

Synthesis of novel (Phenylalkyl)amines for the investigation of structure-activity relationships. Part 1. Mescalin derivatives. ResearchGate (2025).

-

The Synthesis of beta-Nitrostyrenes. The Journal of Organic Chemistry 1953, 18, 1, 1–3.

-

Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process. The Journal of Organic Chemistry 2017.

-

Henry Reaction. SynArchive (2024).

Technical Guide: Reduction of 3,5-Dimethoxy-β-nitrostyrene to 3,5-Dimethoxyphenethylamine

Abstract & Scope

This technical guide outlines the validated protocols for the reduction of 3,5-dimethoxy-β-nitrostyrene to 3,5-dimethoxyphenethylamine (3,5-DMPEA). While 3,5-DMPEA is a valuable metabolic standard and alkaloid precursor, its synthesis requires precise control to avoid common side reactions such as polymerization or dimer formation.

This document presents three distinct methodologies:

-

Catalytic Hydrogenation (Pd/C): The preferred method for scalability and atom economy.

-

Lithium Aluminum Hydride (LiAlH₄): The laboratory "gold standard" for quantitative yields on small scales.

-

NaBH₄/CuCl₂ System: A modern, mild alternative avoiding high-pressure equipment.

Safety & Compliance (Critical)

Hazard Class: Chemical Synthesis / Pyrophoric Reagents.

-

3,5-Dimethoxyphenethylamine: Treat as a bioactive amine. Avoid inhalation or skin contact.[1][2][3][4]

-

Lithium Aluminum Hydride (LAH): Pyrophoric. Reacts violently with water.[2][4][5] Must be handled under inert atmosphere (